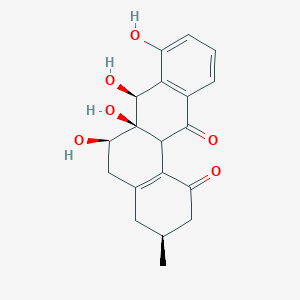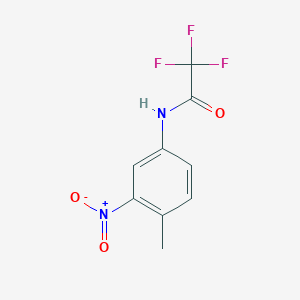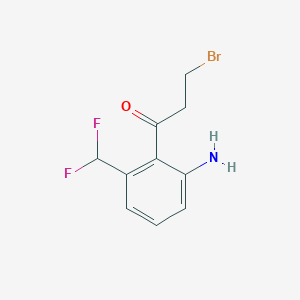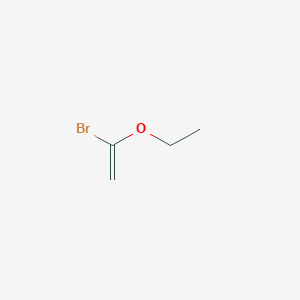
Ethene, 1-bromo-1-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene, 1-bromo-1-ethoxy-: is an organic compound with the molecular formula C4H7BrO. It is a derivative of ethene, where one hydrogen atom is replaced by a bromine atom and another by an ethoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethene, 1-bromo-1-ethoxy- can be synthesized through the bromination of ethene followed by the introduction of an ethoxy group. The reaction typically involves the use of bromine (Br2) and ethanol (C2H5OH) under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethene, 1-bromo-1-ethoxy- involves large-scale bromination of ethene followed by the reaction with ethanol. The process is carried out in reactors designed to handle the exothermic nature of the bromination reaction and to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethene, 1-bromo-1-ethoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form ethoxyethene.
Addition Reactions: The ethoxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Addition: Electrophiles such as hydrogen halides (HX) or halogens (X2).
Major Products Formed:
Substitution: Ethoxyethanol.
Elimination: Ethoxyethene.
Addition: 1,2-dibromo-1-ethoxyethane.
Scientific Research Applications
Ethene, 1-bromo-1-ethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethene, 1-bromo-1-ethoxy- involves its reactivity as a halogenated ethene derivative. The bromine atom acts as a leaving group in substitution and elimination reactions, while the ethoxy group can participate in nucleophilic or electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 1-Bromo-2-ethoxyethane
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromoethyl ethyl ether
Comparison: Ethene, 1-bromo-1-ethoxy- is unique due to its specific substitution pattern on the ethene backbone. Compared to similar compounds, it offers distinct reactivity due to the presence of both a bromine atom and an ethoxy group. This dual functionality makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
100704-20-9 |
|---|---|
Molecular Formula |
C4H7BrO |
Molecular Weight |
151.00 g/mol |
IUPAC Name |
1-bromo-1-ethoxyethene |
InChI |
InChI=1S/C4H7BrO/c1-3-6-4(2)5/h2-3H2,1H3 |
InChI Key |
MFQRDKOUGUZCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



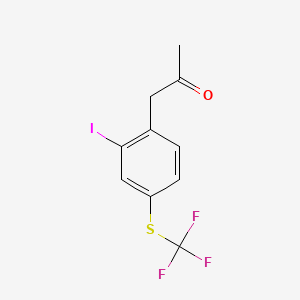
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
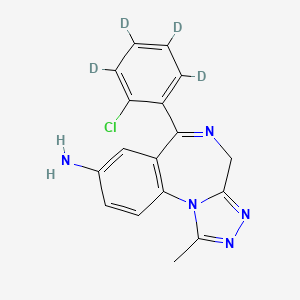
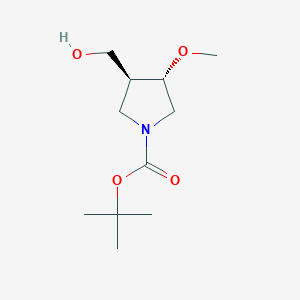
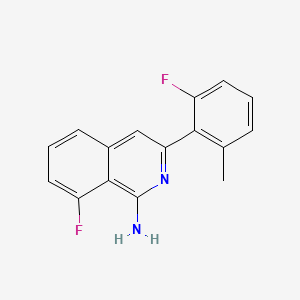

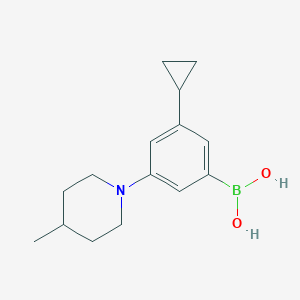
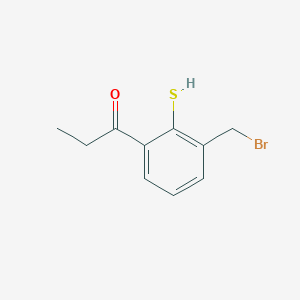
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
